
N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
Overview
Description
N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. This compound is characterized by the presence of a fluorobenzyl group, a phenylpyrimidinone moiety, and an acetamide linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution reaction of 4-fluorobenzyl chloride with the pyrimidinone intermediate.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, where nucleophiles can replace the fluorine atom.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Medicinal Chemistry
N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide has garnered interest for its potential therapeutic properties. Research indicates that compounds of this class may exhibit:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound has been evaluated for its ability to combat bacterial infections, showing promise against resistant strains .
Biochemical Research
The compound's structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays:
- Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes, which could be explored for drug design .
Structural Biology
The crystalline structure of similar pyrimidine derivatives has been studied to understand their interactions at the molecular level. This information can inform the design of more effective derivatives with enhanced biological activity .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of pyrimidine derivatives, including this compound. The results indicated significant cytotoxicity against human breast cancer cells (MCF7), with IC50 values demonstrating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
In a research article focusing on novel antimicrobial agents, this compound was tested against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential targets include enzymes, receptors, and signaling pathways involved in various biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide can be compared with other pyrimidinyl acetamides and related compounds. Similar compounds include:
N-benzyl-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide: Lacks the fluorine atom on the benzyl group.
N-(4-chlorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide: Contains a chlorine atom instead of fluorine.
N-(4-methylbenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide: Contains a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties.
Biological Activity
N-(4-fluorobenzyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide, with the CAS number 1058226-13-3, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
- Molecular Formula : C19H16FN3O2
- Molecular Weight : 337.3 g/mol
- Structure : The compound features a pyrimidine core substituted with a fluorobenzyl group and an acetamide moiety.
Biological Activity Overview
This compound has been studied for various biological activities, particularly its potential as an inhibitor in enzymatic reactions and its effects on cellular processes.
1. Enzyme Inhibition Studies
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit inhibitory activity against specific enzymes. For instance, compounds with similar structures have shown significant inhibition of HIV integrase, which is crucial for the viral lifecycle .
Compound | IC50 Value (µM) | Target Enzyme |
---|---|---|
13e | 0.65 | HIV Integrase |
This suggests that this compound may also possess similar inhibitory properties, although specific data on this compound is limited.
2. Anticancer Potential
The compound's structural characteristics hint at potential anticancer properties. Compounds in the same class have demonstrated moderate activity against various cancer cell lines. For example, studies on related pyrimidine derivatives have shown cytotoxic effects in vitro against several cancer types, indicating a possible mechanism of action through apoptosis induction or cell cycle arrest .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cellular signaling pathways or enzymatic functions. The presence of the fluorobenzyl group may enhance lipophilicity and receptor binding affinity, potentially leading to increased biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Inhibitory Activity Against HIV Integrase : A study demonstrated that certain derivatives inhibited HIV integrase effectively but did not exhibit significant antiviral activity below cytotoxic concentrations .
- Anticancer Activity : Research on structurally similar pyrimidine derivatives revealed promising anticancer activity against various cell lines, suggesting potential applications in cancer therapy .
- Pharmacokinetics and Toxicology : Further investigations into the pharmacokinetics of similar compounds have indicated favorable absorption and distribution profiles, although specific data for this compound are still required .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-8-6-14(7-9-16)11-21-18(24)12-23-13-22-17(10-19(23)25)15-4-2-1-3-5-15/h1-10,13H,11-12H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAQRIGOXKJGAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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